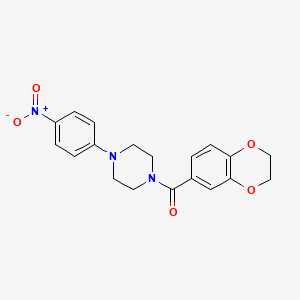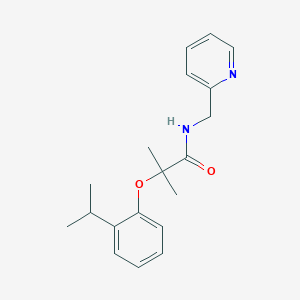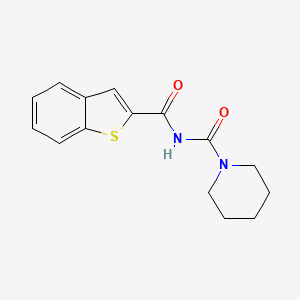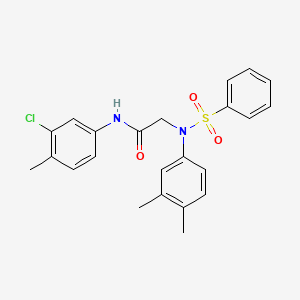![molecular formula C15H19N3O5 B5210018 5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5210018.png)
5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-nitrophenyl)-1-piperazinyl]-5-oxopentanoic acid, commonly known as NPC-15, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPC-15 belongs to the class of piperazine derivatives, which are known for their diverse biological activities. In
Aplicaciones Científicas De Investigación
NPC-15 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. NPC-15 has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, NPC-15 has been shown to have antitumor and antimicrobial activities.
Mecanismo De Acción
The exact mechanism of action of NPC-15 is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. NPC-15 has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Biochemical and Physiological Effects:
NPC-15 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. NPC-15 has also been shown to decrease the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. In addition, NPC-15 has been shown to improve mitochondrial function, which plays a crucial role in cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NPC-15 is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. NPC-15 is also relatively easy to synthesize and has a good safety profile. However, one of the limitations of NPC-15 is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of NPC-15.
Direcciones Futuras
There are several potential future directions for research on NPC-15. One area of interest is the development of NPC-15 derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of NPC-15 in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of NPC-15. Overall, the potential therapeutic applications of NPC-15 make it a promising candidate for future research.
Métodos De Síntesis
NPC-15 can be synthesized by reacting 4-nitroaniline with ethyl acetoacetate, followed by cyclization with piperazine and subsequent oxidation. The yield of NPC-15 can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Propiedades
IUPAC Name |
5-[4-(4-nitrophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(2-1-3-15(20)21)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(22)23/h4-7H,1-3,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFNCTKLXPCREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5209940.png)

![3-bromo-N-[2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5209954.png)



![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methylbenzamide](/img/structure/B5209988.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5209994.png)
![N~1~-allyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5210000.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5210008.png)

![6-ethyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5210030.png)
![5-amino-N-(2,4-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5210034.png)
![N~1~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5210045.png)